Bis(2,3-dibromopropyl) phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Science: E-Waste Management

Material Science: Flame Retardancy in Polymers

Biomedical Research: Dermal Absorption Studies

Analytical Chemistry: Detection of Flame Retardants

Toxicology: Health Hazard Assessment

Chemical Safety: Accident Response

Environmental Toxicology: Bioaccumulation Studies

Industrial Application: Flame Retardancy in Electronics

Summary of Application: The application of Bis(2,3-dibromopropyl) phthalate in the electronics industry is explored to improve fire safety standards.

Methods of Application: The compound is integrated into electronic components during manufacturing and tested under high-temperature conditions.

Results: Enhanced flame retardancy of electronic components was observed, contributing to increased safety in electrical and electronic devices .

Analytical Method Development: Ion-Exchange Chromatography

Summary of Application: Bis(2,3-dibromopropyl) phthalate is used in the calibration of instruments for ion-exchange chromatography, aiding in environmental analysis.

Methods of Application: The compound serves as a standard for the separation and quantification of ions in aqueous samples during instrument calibration.

Results: Improved accuracy and precision in ion quantification were achieved, enhancing the reliability of environmental and food analysis .

Ecology: Environmental Monitoring

Summary of Application: The ecological impact of Bis(2,3-dibromopropyl) phthalate is monitored to understand its distribution and effects in ecosystems.

Methods of Application: Environmental samples such as soil, water, and sediments are analyzed for the presence of the compound using advanced detection methods.

Results: The presence of the compound in various environmental matrices was confirmed, highlighting the need for ongoing monitoring and impact assessment .

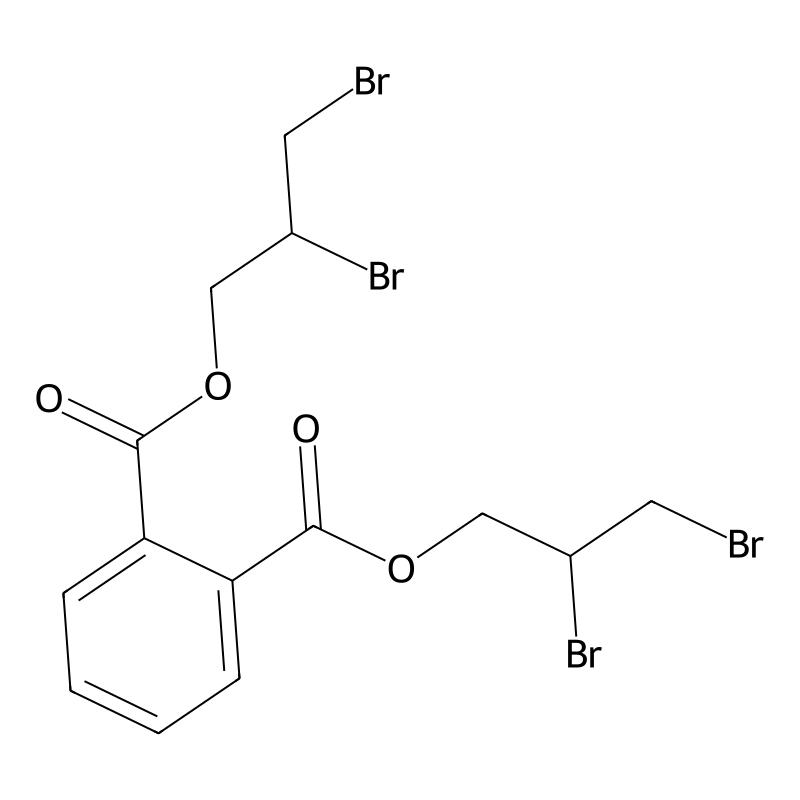

Bis(2,3-dibromopropyl) phthalate is an organobromine compound that serves as a brominated flame retardant. It is a derivative of phthalate esters, which are commonly used in various industrial applications due to their plasticizing properties. The compound features two 2,3-dibromopropyl groups attached to a phthalate backbone, which enhances its flame-retardant characteristics. Its chemical structure can be represented as follows:

This compound is particularly noted for its potential environmental and health impacts, primarily due to the presence of bromine atoms which can lead to the formation of toxic byproducts during combustion.

BDPP's structure shares similarities with other brominated flame retardants with known health concerns. Potential hazards include:

- Toxicity: Studies on structurally similar compounds suggest potential endocrine disruption and developmental toxicity []. However, specific data on BDDP is lacking.

- Environmental Persistence: The bromine atoms might contribute to environmental persistence, raising concerns about bioaccumulation [].

Data Availability and Future Research

Limited research exists on BDDP due to its niche use and potential health concerns. Further studies are needed to:

- Characterize its physical and chemical properties.

- Evaluate its toxicological profile.

- Assess its environmental fate and impact.

- Esterification: The reaction with alcohols can yield different alkyl esters.

- Nucleophilic substitution: The bromine atoms can undergo nucleophilic substitution reactions, leading to the formation of other halogenated compounds.

- Thermal degradation: Upon heating, bis(2,3-dibromopropyl) phthalate can decompose, potentially releasing toxic brominated compounds.

The stability of bis(2,3-dibromopropyl) phthalate under various conditions influences its applications and environmental behavior.

Research indicates that bis(2,3-dibromopropyl) phthalate may exhibit biological activity similar to other phthalates and brominated flame retardants. Its potential effects include:

- Endocrine disruption: Like many phthalates, it may interfere with hormonal systems in animals and humans.

- Toxicity: Studies have shown that exposure to brominated flame retardants can lead to adverse health effects such as developmental toxicity and neurotoxicity.

- Bioaccumulation: There is evidence suggesting that bis(2,3-dibromopropyl) phthalate can accumulate in biological tissues, raising concerns about long-term exposure effects.

The synthesis of bis(2,3-dibromopropyl) phthalate typically involves the following steps:

- Bromination of Propylene: Propylene is brominated to produce 2,3-dibromopropyl.

- Esterification with Phthalic Anhydride: The dibromopropyl compound is then reacted with phthalic anhydride in the presence of a catalyst (such as sulfuric acid) to form the final ester product.

The synthesis process must be carefully controlled to ensure high yields and purity of the final compound.

Bis(2,3-dibromopropyl) phthalate is primarily used in:

- Flame retardants: It is incorporated into plastics and textiles to enhance fire resistance.

- Plasticizers: Similar to other phthalates, it may be used to increase the flexibility and durability of plastic products.

- Industrial applications: Its properties make it suitable for use in coatings and adhesives.

Despite its utility, concerns regarding its toxicity have led to increased scrutiny and regulation.

Interaction studies involving bis(2,3-dibromopropyl) phthalate often focus on its effects in biological systems. Key findings include:

- Toxicological assessments: Studies have shown that exposure can lead to alterations in metabolic processes and endocrine functions.

- Environmental impact assessments: Research highlights the persistence of this compound in ecosystems and its potential for bioaccumulation.

These studies are crucial for understanding the risks associated with its use and guiding regulatory decisions.

Several compounds share structural similarities with bis(2,3-dibromopropyl) phthalate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Di(2-ethylhexyl) phthalate | Two ethylhexyl groups on a phthalate backbone | Commonly used plasticizer; known endocrine disruptor |

| Tetrabromobisphenol A | Two brominated phenolic groups | Widely used as a flame retardant; persistent in the environment |

| Bisphenol A | Two phenolic groups | Used in plastics; has similar endocrine-disrupting properties |

| Bis(2-ethylhexyl)-tetrabromophthalate | Tetrabrominated version of di(2-ethylhexyl)phthalate | High lipophilicity; significant environmental concern |

Bis(2,3-dibromopropyl) phthalate's unique combination of bromination and ester functionality distinguishes it from these compounds while also contributing to similar health and environmental concerns associated with halogenated organic compounds.